6-O-デメチルグリセオフルビン

概要

説明

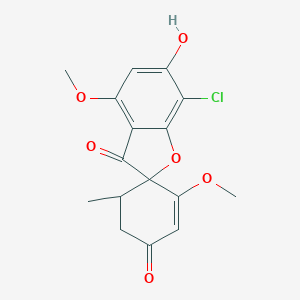

6-O-脱メチル グリセオフルビンは、抗真菌剤グリセオフルビンの代謝産物です。真菌の有糸分裂を阻害することにより、真菌感染症の治療に使用されるグリセオフルビンの酸化代謝において重要な役割を果たすことが知られています。 この化合物の分子式はC₁₆H₁₅ClO₆、分子量は338.74 g/molです .

2. 製法

合成経路と反応条件: 6-O-脱メチル グリセオフルビンの合成は、通常、グリセオフルビンの脱メチル化を伴います。 これは、ラットやマウスの肝ミクロソームを用いた酸化脱メチル化によって達成できます . 反応条件には、グリセオフルビンの6-O位からメチル基を除去する特定の酵素の使用が含まれることがよくあります。

工業生産方法: 6-O-脱メチル グリセオフルビンの工業生産は、その親化合物であるグリセオフルビンと比較してあまり一般的ではありません。 特定のペニシリウム種株を用いた制御された発酵プロセスによって、抽出および精製を行い、生産することができます .

3. 化学反応解析

反応の種類: 6-O-脱メチル グリセオフルビンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、さらに酸化されてさまざまな代謝産物を生成できます。

還元: 還元反応は、分子に存在する官能基を修飾することができます。

置換: 芳香環のさまざまな位置で置換反応が発生する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、肝ミクロソームやその他の酵素系が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロゲン化剤やその他の求電子剤が頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化脱メチル化により主に6-O-脱メチル グリセオフルビンが生成されます .

4. 科学研究の応用

6-O-脱メチル グリセオフルビンは、科学研究においていくつかの用途があります。

化学: グリセオフルビンの代謝に関する研究において、基準化合物として使用されます。

生物学: この化合物は、真菌細胞への影響と真菌の有糸分裂を阻害する役割について研究されています。

医学: その潜在的な治療効果と、グリセオフルビンの代謝産物としての役割について研究が行われています。

科学的研究の応用

6-O-Demethyl Griseofulvin has several applications in scientific research:

Chemistry: It is used as a reference compound in studies involving the metabolism of griseofulvin.

Biology: The compound is studied for its effects on fungal cells and its role in inhibiting fungal mitosis.

Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of griseofulvin.

Industry: It is used in the development of antifungal agents and in studies related to drug metabolism

作用機序

6-O-脱メチル グリセオフルビンの作用機序には、グリセオフルビンと同様に、真菌のチューブリンとの相互作用が関与しています。チューブリンに結合することにより、有糸分裂紡錘体の形成を阻害し、その結果、真菌細胞分裂が阻害されます。 この作用は、その抗真菌活性において重要です .

6. 類似化合物の比較

他の類似化合物の比較: 6-O-脱メチル グリセオフルビンは、6-O位での特異的な脱メチル化のためにユニークです。類似した化合物には、以下のようなものがあります。

グリセオフルビン: 抗真菌剤として広く使用されている親化合物。

5-O-脱メチル グリセオフルビン: 異なる性質を持つ別の脱メチル化代謝産物。

塩素化アナログ: 抗真菌活性が異なる、塩素置換を有する化合物.

独自性: 6-O-脱メチル グリセオフルビンは、グリセオフルビンの代謝経路における役割と、真菌のチューブリンとの特異的な相互作用により、研究と治療の両方の文脈において重要な化合物として注目されています .

生化学分析

Biochemical Properties

6-O-Demethyl Griseofulvin interacts with fungal tubulin, a protein involved in cell division . By binding to this protein, it inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This interaction disrupts the normal cell division process in fungi, leading to their death .

Cellular Effects

The primary cellular effect of 6-O-Demethyl Griseofulvin is the disruption of mitosis in fungal cells . By binding to fungal tubulin, it prevents the formation of the mitotic spindle, leading to cell division errors and ultimately cell death . This effect is specific to fungi and does not affect human cells .

Molecular Mechanism

The molecular mechanism of action of 6-O-Demethyl Griseofulvin involves binding to the protein tubulin in fungal cells . This binding inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . As a result, the fungal cells cannot divide properly, leading to their death .

Temporal Effects in Laboratory Settings

The temporal effects of 6-O-Demethyl Griseofulvin in laboratory settings are not well-documented. As a metabolite of griseofulvin, its effects are likely to be similar to those of the parent compound. Griseofulvin’s antifungal effects are observed shortly after administration and persist as long as the drug is present in the system .

Dosage Effects in Animal Models

Griseofulvin, the parent compound, is used in veterinary medicine to treat dermatophyte infections . The dosage varies depending on the species and the severity of the infection .

Metabolic Pathways

6-O-Demethyl Griseofulvin is produced by the oxidative demethylation of griseofulvin

Transport and Distribution

Griseofulvin, the parent compound, is known to be well-distributed throughout the body after oral administration .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the mitotic spindle in fungal cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Demethyl Griseofulvin typically involves the demethylation of griseofulvin. This can be achieved through oxidative demethylation using liver microsomes from rats and mice . The reaction conditions often include the use of specific enzymes that facilitate the removal of the methyl group from the 6-O position of griseofulvin.

Industrial Production Methods: Industrial production of 6-O-Demethyl Griseofulvin is less common compared to its parent compound, griseofulvin. it can be produced through controlled fermentation processes involving specific strains of Penicillium species, followed by extraction and purification .

化学反応の分析

Types of Reactions: 6-O-Demethyl Griseofulvin undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include liver microsomes and other enzymatic systems.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents and other electrophiles are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative demethylation primarily yields 6-O-Demethyl Griseofulvin .

類似化合物との比較

Comparison with Other Similar Compounds: 6-O-Demethyl Griseofulvin is unique due to its specific demethylation at the 6-O position. Similar compounds include:

Griseofulvin: The parent compound, widely used as an antifungal agent.

5-O-Demethyl Griseofulvin: Another demethylated metabolite with different properties.

Chlorinated analogs: Compounds with chlorine substitutions that exhibit varied antifungal activities.

Uniqueness: 6-O-Demethyl Griseofulvin is particularly notable for its role in the metabolic pathway of griseofulvin and its specific interaction with fungal tubulin, making it a valuable compound in both research and therapeutic contexts .

特性

IUPAC Name |

7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNGDIBHUPXIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942222 | |

| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20168-89-2, 20168-88-1 | |

| Record name | 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20168-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Demethylgriseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

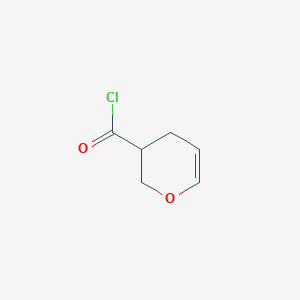

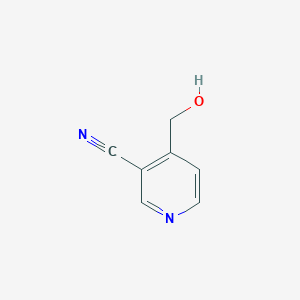

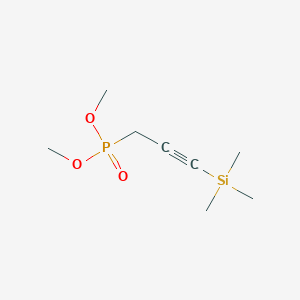

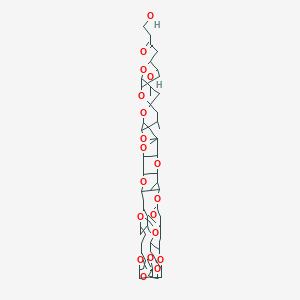

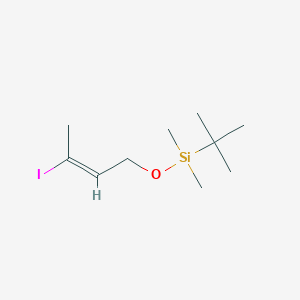

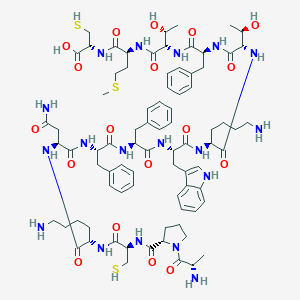

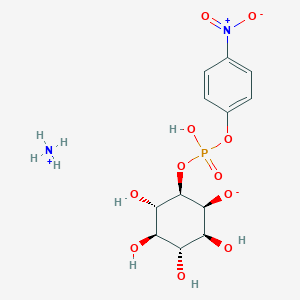

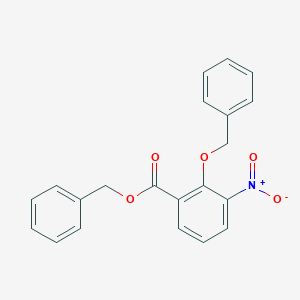

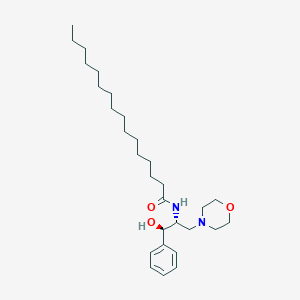

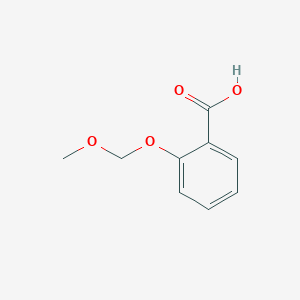

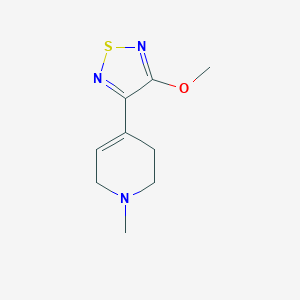

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)